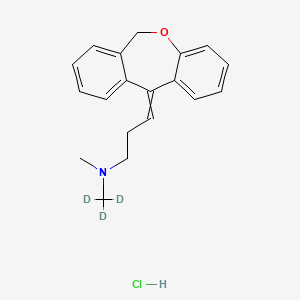
ドクセピン-d3 塩酸塩
説明
Synthesis Analysis
Although specific details on the synthesis of Doxepin-d3 Hydrochloride are not available in the papers, the general process involves forming ion association complexes with different reagents. For example, doxepin hydrochloride can form complexes with eosin Y, resulting in spectrofluorimetric methods for its determination in human plasma and formulations (Geogin et al., 2023).
Molecular Structure Analysis
The molecular structure of doxepin hydrochloride has been studied using synchrotron X-ray powder diffraction data and density functional techniques. The compound crystallizes in space group P21/a with discrete hydrogen bonds and additional C–H⋯Cl hydrogen bonds, crucial in determining its solid-state conformation (Hong et al., 2021).
Chemical Reactions and Properties
Doxepin hydrochloride participates in charge transfer complexes with various π – acceptors, showing specific stoichiometry and association constants. This behavior is critical in developing spectrophotometric methods for its quantitative analysis (Rahman et al., 2016).
Physical Properties Analysis
Doxepin hydrochloride's physical properties, such as its absorption and release characteristics, have been studied using adsorption techniques. For instance, its adsorption onto ZIF-8 nanoparticles has been modeled to understand its release in drug delivery systems (Dou et al., 2021).
Chemical Properties Analysis
The chemical properties of doxepin hydrochloride, particularly its interaction with proteins, have been explored. Studies show that doxepin hydrochloride binds to proteins like bovine serum albumin, inducing conformational changes and involving hydrogen bond and hydrophobic forces (Kandagal et al., 2006).
科学的研究の応用
改善された薬物動態学的および薬力学的プロファイル
ドクセピン-d3 塩酸塩は、セロトニンとノルアドレナリンの再取り込み阻害剤として作用する、重水素強化型三環系抗うつ薬 (TCA) です {svg_1}. これらの TCA の N-脱アルキル化によって形成される代謝物は、全体的な薬物動態および有効性の悪化に寄与します {svg_2}. 代謝的に活性な部位におけるメチル基の重水素化は、より選択的かつ強力な抗うつ薬を開発するための有用な戦略であると報告されています {svg_3}. この同位体重水素化は、より良いバイオアベイラビリティと全体的な有効性につながる可能性があります {svg_4}.
抗うつ行動
重水素化された TCA の抗うつ行動は、雄のウィスターラットと雄のアルビノマウスを用いて、強制水泳試験 (FST) および尾懸垂試験 (TST) を使用して評価されました {svg_5}. 重水素化された形態は、行動パラダイムにおいて改善された有効性を示し、薬理活性における改善を示しています {svg_6}.
改善された薬物動態パラメータ
薬物動態パラメータは、重水素化された化合物において、血漿中最大濃度 (Cmax)、消失半減期 (t1/2)、および濃度時間曲線下面積 (AUC) が増加していることを示しました {svg_7}. これは、抗うつ治療に臨床的に好影響を与える可能性があります {svg_8}.
再取り込み機構の阻害
シナプトソーム再取り込み研究は、セロトニン (5-HT) とノルエピネフリンの再取り込み機構の著しい阻害を示しました {svg_9}.
神経精神疾患の潜在的な治療
重水素化された TCA は、非重水素化された化合物と比較して、神経精神疾患の治療において潜在的により良い分子であることが証明される可能性があります {svg_10}.
改善された薬物動態プロファイル
TCA の重水素化された形態は、非重水素化された形態と比較して、改善された薬物動態プロファイルを示しました {svg_11}.
改善された抗うつ効果
これらの TCA における抗うつ効果は、非重水素化された形態と比較して、重水素化された形態において改善されていることがわかりました {svg_12}.
臨床使用
作用機序
Target of Action
Doxepin-d3 Hydrochloride, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . By inhibiting these transporters, it increases the synaptic concentration of serotonin and norepinephrine, neurotransmitters that play crucial roles in mood regulation .
Mode of Action
Doxepin-d3 Hydrochloride acts by inhibiting the reuptake of serotonin and norepinephrine at synaptic nerve terminals . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and alleviation of depressive symptoms .
Biochemical Pathways
Doxepin-d3 Hydrochloride affects the serotonin and norepinephrine pathways in the central nervous system . By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and modulates the mood-regulating pathways . Additionally, it has been shown to suppress inflammatory reactions in C6-glioma cells through activation of the phosphatidylinositol-3-kinase-mediated protein kinase B (Akt) pathway .
Pharmacokinetics
Doxepin-d3 Hydrochloride is metabolized primarily by the cytochrome P450 2C19 (CYP2C19) enzyme, with possible minor involvement of CYP1A2, CYP3A4, or CYP2C9 . Its metabolite, desmethyldoxepin (nordoxepin), also exhibits antidepressant effects . The plasma protein binding of doxepin and desmethyldoxepin is about 80%, allowing it to easily pass through the blood-brain-barrier . Deuterated forms of the drug have shown improved pharmacokinetic parameters, including increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) .
Result of Action
The action of Doxepin-d3 Hydrochloride results in increased synaptic concentrations of serotonin and norepinephrine, leading to improved mood and alleviation of depressive symptoms . It also has anti-inflammatory effects, suppressing inflammatory reactions in C6-glioma cells .
Action Environment
Environmental factors can influence the action of Doxepin-d3 Hydrochloride. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes can affect its metabolism and efficacy . Furthermore, the deuterated forms of the drug have shown improved pharmacokinetic and pharmacodynamic profiles, indicating that isotopic deuteration can lead to better bioavailability and overall effectiveness .
生化学分析
Biochemical Properties
Doxepin-d3 Hydrochloride acts as a serotonin and noradrenaline reuptake inhibitor . It binds strongly to the histamine H1 and H2 receptors . This effect on histamine receptors indicates effectiveness in skin conditions . It also acts antagonistic on 5-hydroxytryptamine (serotonin) receptors, alpha 1 adrenergic receptors, and muscarinic cholinergic receptors .
Cellular Effects
Doxepin-d3 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It is known to cause antidepressant, sedative, and anticholinergic effects .
Molecular Mechanism
The molecular mechanism of action of Doxepin-d3 Hydrochloride is not entirely clear. It is known to be a selective histamine H1 receptor blocker . This effect on histamine receptors is responsible for the drug’s sleep-promoting properties . It may involve increasing the levels of norepinephrine, along with blocking histamine, acetylcholine, and serotonin .
Temporal Effects in Laboratory Settings
In laboratory settings, Doxepin-d3 Hydrochloride shows significant and sustained improvements in sleep maintenance and early morning awakenings over time . There was no evidence of rebound insomnia after Doxepin discontinuation .
Dosage Effects in Animal Models
In animal models, deuterated forms of Doxepin showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity . The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds .
Metabolic Pathways
Doxepin-d3 Hydrochloride is metabolized in the liver by CYP2D6 and CYP2C19 . The major route of metabolism is demethylation to the active metabolite desmethyldoxepin . Another pathway is oxidation to doxepin N-oxide, which is then glucuronidated .
Transport and Distribution
Doxepin-d3 Hydrochloride is lipophilic and can pass easily through the blood-brain-barrier . A close correlation between cerebrospinal fluid and plasma concentrations is seen for both Doxepin and desmethyldoxepin, which suggests that the blood-brain-barrier is constantly permeable to Doxepin-d3 Hydrochloride and its metabolites .
Subcellular Localization
The subcellular localization of Doxepin-d3 Hydrochloride is not explicitly known. Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely to be distributed throughout the cell
特性
IUPAC Name |
3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSPTUQQIYJOT-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849542 | |
| Record name | 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methyl-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347840-07-7 | |
| Record name | 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methyl-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347840-07-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
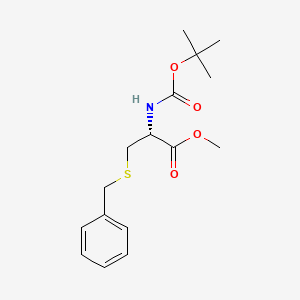
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
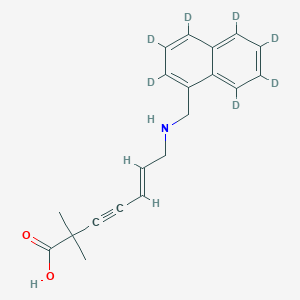
![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)
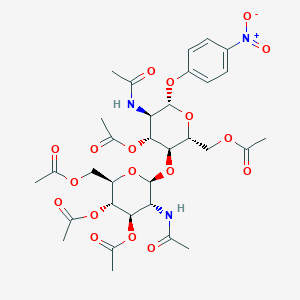
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)

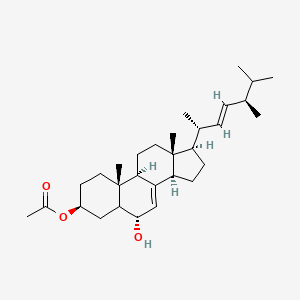
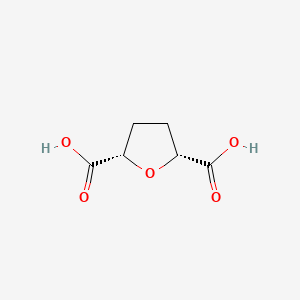
![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)

